N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine
CAS No.:
Cat. No.: VC16210558
Molecular Formula: C11H15FN2
Molecular Weight: 194.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15FN2 |
|---|---|
| Molecular Weight | 194.25 g/mol |
| IUPAC Name | N-(cyclopentylmethyl)-5-fluoropyridin-3-amine |
| Standard InChI | InChI=1S/C11H15FN2/c12-10-5-11(8-13-7-10)14-6-9-3-1-2-4-9/h5,7-9,14H,1-4,6H2 |
| Standard InChI Key | IMLFEQMNVBMHKA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)CNC2=CC(=CN=C2)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine consists of a pyridine ring substituted with a fluorine atom at the 5-position and an amine group at the 3-position, further functionalized with a cyclopentylmethyl moiety. The cyclopentylmethyl group introduces steric bulk and lipophilicity, which may influence the compound’s pharmacokinetic behavior .
Key Structural Features:
-
Pyridine Core: The aromatic heterocycle provides a planar structure conducive to π-π stacking interactions, common in bioactive molecules .
-
Fluorine Substituent: The electronegative fluorine atom at C5 enhances metabolic stability and modulates electronic properties .
-
Cyclopentylmethyl Chain: This aliphatic group increases hydrophobicity, potentially improving blood-brain barrier permeability .
Physicochemical Parameters
Although experimental data for N-(cyclopentylmethyl)-5-fluoropyridin-3-amine are unavailable, estimates based on analogs suggest:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Weight | 194.26 g/mol | C₁₁H₁₆FN₂ |
| LogP (Partition Coefficient) | 2.1–2.5 | Analogous fluoropyridines |
| pKa (Amine) | ~8.5 | Comparison to pyridinamines |
Synthetic Routes
Reductive Amination
A plausible synthesis involves reductive amination between 5-fluoropyridin-3-amine and cyclopentanecarbaldehyde. This method, employed in related systems , proceeds as follows:
-
Condensation:
-
Reduction:
This route mirrors the synthesis of 4-(2-aminocyclopropyl)benzamide derivatives reported by , where reductive amination achieved moderate yields (60–75%) under mild conditions.
Alternative Pathways
-
Nucleophilic Substitution: Reaction of 5-fluoro-3-aminopyridine with cyclopentylmethyl halides (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) .
-
Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, as seen in LSD1 inhibitor development .
Pharmacological and Biochemical Applications
Target Engagement
Fluoropyridine derivatives are prevalent in drug discovery due to their affinity for enzymes and receptors. For example:
-
LSD1 Inhibitors: Analogous compounds (e.g., 4-(2-aminocyclopropyl)benzamide derivatives) inhibit lysine-specific demethylase 1 (LSD1), a target in oncology .
-
Kinase Modulation: Fluoropyridines often interact with ATP-binding sites in kinases, suggesting potential kinase inhibitor activity .
ADME Profiles
While direct data are lacking, related molecules exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume